1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium
Description
1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium (abbreviated as PV²⁺ in its polymeric form) is a viologen derivative characterized by two allyl substituents on the nitrogen atoms of the 4,4'-bipyridine core. Viologens, or 1,1'-disubstituted-4,4'-bipyridinium salts, are renowned for their redox activity, electron-deficient nature, and applications in electrochemistry, photochromism, and supramolecular chemistry . The diallyl groups in PV²⁺ enable unique polymerization capabilities via vinyl crosslinking, distinguishing it from simpler alkyl-substituted viologens like paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) . Its synthesis involves nucleophilic substitution of 4,4'-bipyridine with allyl halides, followed by electropolymerization to form conductive polymeric films .
Properties
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMESRSUVCRMIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is synthesized through a cross-coupling reaction between allyl bromide and 4,4’-bipyridine in an acetonitrile solvent . The reaction typically involves the use of a catalyst to facilitate the coupling process. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits redox behavior with two distinct redox centers, as observed in cyclic voltammetry studies.
Substitution Reactions: The allyl groups can participate in substitution reactions under appropriate conditions.
Polymerization: The compound can be used in polymerization reactions to form conductive polymers.
Common reagents and conditions used in these reactions include aqueous potassium chloride for redox reactions and various organic solvents for substitution and polymerization reactions. Major products formed from these reactions include oxidized or reduced forms of the compound and polymerized materials with enhanced electronic properties.
Scientific Research Applications
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium involves its ability to undergo redox reactions, which is facilitated by the presence of two redox centers in the molecule . These redox centers allow the compound to participate in electron transfer processes, making it an effective component in electronic and photonic devices. The molecular targets and pathways involved include interactions with metal ions and other electron-rich or electron-deficient species.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length: Longer alkyl chains (e.g., heptyl) enhance hydrophobicity and self-assembly in nonpolar solvents, whereas short chains (methyl) prioritize solubility and redox dynamics .
- Functional Groups: Carboxymethyl and aminophenyl substituents facilitate hydrogen bonding, enabling crystalline or hydrogel architectures . Allyl groups uniquely support polymerization, critical for stabilizing electron transfer mediators in photoelectrochemical cells .
Electrochemical and Photophysical Properties
Viologens exhibit reversible redox transitions between the dication (V²⁺), radical cation (V⁺), and neutral (V⁰) states. Substituents modulate reduction potentials and stability:
Key Findings :
- PV²⁺’s polymerization reduces recombination losses in heterojunction solar cells, outperforming non-polymeric viologens .
Solid-State Behavior and Supramolecular Assembly
Crystallographic studies reveal substituent-dependent packing modes:
- PV²⁺ : Allyl groups disrupt π-π stacking but enable flexible polymeric networks, favoring amorphous phases in electropolymerized films .
- Carboxymethyl Derivative : Forms layered structures with BF₄⁻ counterions and extensive O–H⋯O hydrogen bonds (bond lengths: 2.65–2.78 Å) .
- Diheptyl Derivative : Exhibits lamellar arrangements with alkyl chain interdigitation, enhancing thermal stability (decomposition >250°C) .
Biological Activity
1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium is a synthetic compound belonging to the bipyridine family, which has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium can be represented as follows:
This compound features a bipyridine core with two allyl groups attached to the nitrogen atoms, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Mycobacterium tuberculosis | 16 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium possesses antitumor activity. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 3.8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells.
- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Preliminary studies suggest that it inhibits key enzymes involved in cellular metabolism.
Case Studies
A notable case study involved the application of 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium in treating infections caused by antibiotic-resistant bacteria. The compound was administered in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
